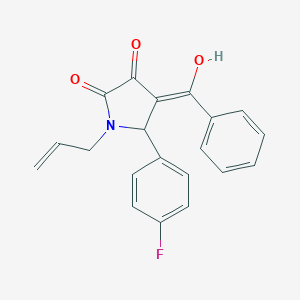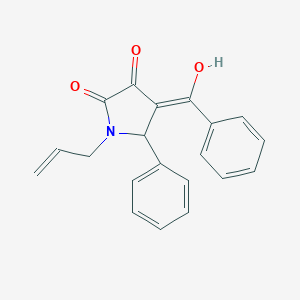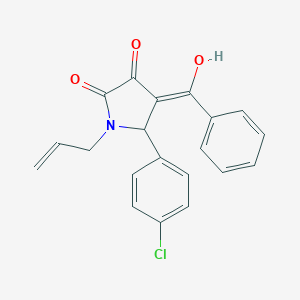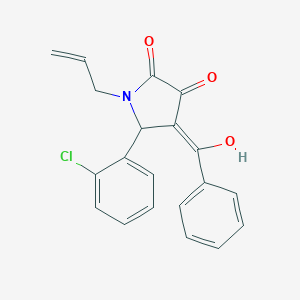![molecular formula C21H27Cl2N3O2S B282595 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide](/img/structure/B282595.png)
2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide, also known as DIDS, is a chemical compound that has been extensively studied for its biochemical and physiological effects. This compound has been found to be a potent inhibitor of chloride channels and has been used in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide involves the inhibition of chloride channels by binding to a specific site on the channel protein. This binding prevents chloride ions from passing through the channel, leading to a decrease in chloride conductance. 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has been found to be a non-specific inhibitor of chloride channels, meaning that it can inhibit multiple types of chloride channels.
Biochemical and Physiological Effects:
2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has been found to have a range of biochemical and physiological effects, including the inhibition of chloride transport, the modulation of ion channels, and the regulation of intracellular pH. 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has also been found to have anti-inflammatory effects and has been used to study the role of chloride channels in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide in lab experiments include its potency as a chloride channel inhibitor and its non-specificity, which allows for the inhibition of multiple types of chloride channels. However, the limitations of using 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide include its potential toxicity and the need for careful dosing to avoid non-specific effects.
Future Directions
For research on 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide include the development of more specific chloride channel inhibitors, the study of the role of chloride channels in various disease states, and the development of new therapeutic agents based on the inhibition of chloride channels. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide and its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide involves the reaction of 2-ethylhexylamine with 2-chloroacetyl chloride to form N-(2-ethylhexyl)acetamide. This intermediate is then reacted with 4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazole-2-thiol to form 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide.
Scientific Research Applications
2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has been used in various scientific research applications, including the study of chloride channels and their role in physiological processes. It has been found to be a potent inhibitor of chloride channels in various cell types, including cardiac myocytes, smooth muscle cells, and epithelial cells. 2-{[4-(2,4-dichlorobenzylidene)-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}-N-(2-ethylhexyl)acetamide has also been used to study the role of chloride channels in cystic fibrosis and other diseases.
properties
Molecular Formula |
C21H27Cl2N3O2S |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-[(4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-methyl-5-oxoimidazol-2-yl]sulfanyl-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C21H27Cl2N3O2S/c1-4-6-7-14(5-2)12-24-19(27)13-29-21-25-18(20(28)26(21)3)10-15-8-9-16(22)11-17(15)23/h8-11,14H,4-7,12-13H2,1-3H3,(H,24,27)/b18-10- |
InChI Key |
ZGGUMDLHBAJZCV-ZDLGFXPLSA-N |
Isomeric SMILES |
CCCCC(CC)CNC(=O)CSC1=N/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)N1C |
SMILES |
CCCCC(CC)CNC(=O)CSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N1C |
Canonical SMILES |
CCCCC(CC)CNC(=O)CSC1=NC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282512.png)
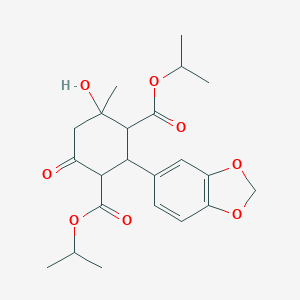
![4-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282517.png)
![4-[(3E)-2-(4-fluorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282518.png)
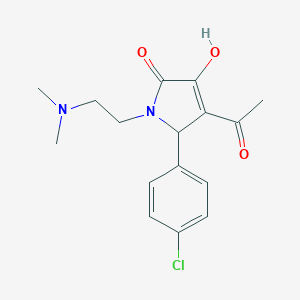
![4-acetyl-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282521.png)
![4-benzoyl-5-(3,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282522.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282529.png)
![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282531.png)
